Cas no 1353981-64-2 (N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine)

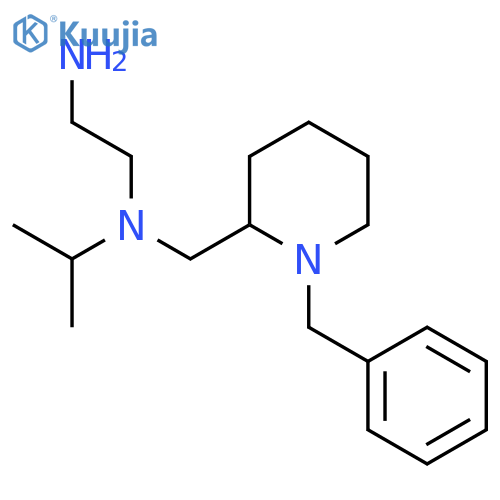

1353981-64-2 structure

商品名:N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine

CAS番号:1353981-64-2

MF:C18H31N3

メガワット:289.458844423294

CID:2157721

N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- N*1*-(1-benzyl-piperidin-2-ylmethyl)-n*1*-isopropyl-ethane-1,2-diamine

- N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine

- AM94470

- N1-(1-benzylpiperidin-2-ylmethyl)-N1-isopropylethane-1,2-diamine

- N-[(1-Benzyl-2-piperidinyl)methyl]-N-isopropyl-1,2-ethanediamine

- N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine

-

- インチ: 1S/C18H31N3/c1-16(2)20(13-11-19)15-18-10-6-7-12-21(18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,19H2,1-2H3

- InChIKey: YLLYGCVGZPBFDU-UHFFFAOYSA-N

- ほほえんだ: N1(CC2C=CC=CC=2)CCCCC1CN(CCN)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 274

- トポロジー分子極性表面積: 32.5

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 380.4±17.0 °C at 760 mmHg

N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 081902-500mg |

N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine |

1353981-64-2 | 500mg |

£755.00 | 2022-03-01 | ||

| Chemenu | CM497662-1g |

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine |

1353981-64-2 | 97% | 1g |

$1499 | 2022-09-03 |

N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1353981-64-2 (N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量